molecular formula C11H14ClNO B2778671 4-(2-Chlorobenzyl)morpholine CAS No. 415932-72-8

4-(2-Chlorobenzyl)morpholine

Cat. No. B2778671
M. Wt: 211.69
InChI Key: OPXOMKDSNYMMTQ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)morpholine , also known by its chemical formula C₁₁H₁₂ClNO , is a compound that combines a morpholine ring with a chlorobenzyl group. The chlorobenzyl moiety is attached to the morpholine nitrogen atom. This compound has been studied for its potential applications in various fields due to its unique structure and properties .


Synthesis Analysis

The synthesis of 4-(2-Chlorobenzyl)morpholine involves the reaction between morpholine (a heterocyclic amine) and 2-chlorobenzyl chloride (an organic halide). The reaction typically occurs under appropriate solvent conditions and with the presence of a base. The chlorobenzyl group replaces one of the hydrogen atoms on the morpholine nitrogen, resulting in the formation of the target compound .


Molecular Structure Analysis

  • The overall structure exhibits planarity due to the conjugation between the benzene ring and the morpholine ring .

Chemical Reactions Analysis

  • Redox Reactions : The compound may participate in oxidation or reduction reactions .

Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data can provide insights into its structure .

Scientific Research Applications

Antibacterial Properties

A study by Aziz‐ur‐Rehman et al. (2016) explored the synthesis and antibacterial properties of derivatives of 4-(2-Aminoethyl)morpholine. Their findings revealed significant inhibitory action against various gram-bacteria strains, demonstrating the antibacterial potential of compounds related to 4-(2-Chlorobenzyl)morpholine (Aziz‐ur‐Rehman et al., 2016).

Role in Drug Development

Research by K. Audouze, E. Nielsen, and D. Peters (2004) showed that 4-(2-Chlorobenzyl)morpholine derivatives, particularly in the context of morpholines and 1,4-oxazepanes, have applications in developing selective ligands for dopamine D4 receptors. This suggests their potential use in creating antipsychotics without extrapyramidal side effects (Audouze et al., 2004).

Antagonistic Properties

A 2014 study by Cynthia B Berry et al. identified a compound with a 4-chlorobenzyl moiety as a potent and selective antagonist of the dopamine 4 (D4) receptor. The compound, ML398, showed potential for reversing cocaine-induced hyperlocomotion, highlighting its significance in neuroscience research (Berry et al., 2014).

Complexation with Metals

A. Singh et al. (2000) conducted a study on the complexation of 4-(2-chloroethyl)morpholine derivatives with palladium(II) and mercury(II). This research provides insights into the potential use of such compounds in the synthesis of metal complexes with applications in various fields, including catalysis and material science (Singh et al., 2000).

Molluscicidal Agent

Duan et al. (2014) synthesized a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, demonstrating its effectiveness as a molluscicidal agent. This indicates the potential of 4-(2-Chlorobenzyl)morpholine derivatives in pest control applications (Duan et al., 2014).

Antimicrobial Modulation

M. A. Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, showcasing its ability to enhance the effectiveness of antibiotics against multi-resistant strains of bacteria (Oliveira et al., 2015).

Antifungal Activity

In a study by Zhi-qiang Qu et al. (2015), benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety exhibited significant antifungal activity. This research highlights the potential of morpholine derivatives in developing new antifungal agents (Qu et al., 2015).

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment .

Future Directions

  • Process Optimization : Optimize its synthesis and applications .

: ChemSpider: 4-(4-Chlorobenzyl)morpholine

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXOMKDSNYMMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorobenzyl)morpholine

Citations

For This Compound
2
Citations
LC Blake, A Roy, D Neul, FJ Schoenen, J Aubé… - Pharmaceutical …, 2013 - Springer
Purpose 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), one of the most prevalent and procarcinogenic compounds in tobacco, is bioactivated by respiratory cytochrome P450 (…
Number of citations: 17 link.springer.com
C Houle - 2020 - library-archives.canada.ca
Depuis quelques décennies, on constate un intérêt marqué pour la synthèse de composés organofluorés en chimie organique. En effet, la grande stabilité de ceux-ci, principalement …
Number of citations: 0 library-archives.canada.ca

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